Product packaging for 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole(Cat. No.:CAS No. 147330-32-3)

5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole

Cat. No.: B029781
CAS No.: 147330-32-3
M. Wt: 222.24 g/mol
InChI Key: HLAYLOOJBAJIRU-UHFFFAOYSA-N
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Description

5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole (CAS 147330-32-3) is a high-purity tetrazole derivative of significant importance in medicinal chemistry and pharmaceutical development. With the molecular formula C13H10N4 and a molecular weight of 222.25 g/mol, this compound serves as a critical intermediate and reference standard . Its primary research value lies in its role as a building block for sartan-class drugs; it is specifically recognized for its use in monitoring and controlling impurity levels in the angiotensin II receptor antagonist (ARB) Irbesartan, in accordance with International Conference on Harmonization (ICH) guidelines . The tetrazole ring is a quintessential pharmacophore in many bioactive molecules, and its incorporation into a biphenyl scaffold is a common structural motif in drugs targeting the AT1 receptor . Researchers utilize this compound as a working standard to ensure the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and their related formulations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N4 B029781 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole CAS No. 147330-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-phenylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c1-2-6-10(7-3-1)11-8-4-5-9-12(11)13-14-16-17-15-13/h1-9H,(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAYLOOJBAJIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570015
Record name 5-([1,1'-Biphenyl]-2-yl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147330-32-3
Record name 5-([1,1'-Biphenyl]-2-yl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Characterization of 5 1,1 Biphenyl 2 Yl 2h Tetrazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 5-([1,1'-biphenyl]-2-yl)-2H-tetrazole and its analogs in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the presence and arrangement of hydrogen atoms in the molecule. In studies of derivatives such as valsartan (B143634), ¹H NMR spectra show characteristic signals corresponding to the protons on the biphenyl (B1667301) rings and any aliphatic side chains. mdpi.com For instance, the aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a result of intricate spin-spin coupling.

The presence of two distinct sets of resonances in the ¹H NMR spectra of some derivatives, like valsartan, indicates the existence of two slowly interconverting conformers in solution at room temperature. nih.govresearchgate.net This phenomenon is often attributed to restricted rotation around an amide bond in derivatives, leading to cis and trans isomers that are observable on the NMR timescale. researchgate.netacs.org Temperature-dependent NMR studies can be used to probe the dynamics of this conformational exchange. nih.gov

Table 1: Illustrative ¹H NMR Data for a Valsartan Derivative (Data sourced from a study on 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid) mdpi.com

Functional Group Chemical Shift (δ, ppm) Multiplicity
Alkyl CH₃ 0.86–0.88 t
Alkyl CH₃ 0.92–0.94 d
Alkyl CH₂ 1.17–1.19 m

This table is for illustrative purposes to show the application of ¹H NMR on a derivative.

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. In the case of this compound derivatives, ¹³C NMR is used to identify the carbons of the biphenyl system, the tetrazole ring, and any substituents. mdpi.comnih.gov

The chemical shift of the tetrazole carbon is particularly diagnostic. It is known that the carbon atom of a 2,5-disubstituted tetrazole ring resonates at a different frequency compared to that of a 1,5-disubstituted isomer, typically with a difference of about 10 ppm. mdpi.com For example, in 2-methyl-5-phenyltetrazole, the tetrazole carbon appears at δ = 164.25 ppm, whereas for 1-methyl-5-phenyltetrazole, it is found at δ = 154.2 ppm. mdpi.com This distinction is crucial for unambiguously determining the substitution pattern on the tetrazole ring. Like ¹H NMR, ¹³C NMR can also reveal the presence of conformers in solution. nih.gov

Table 2: Selected ¹³C NMR Data for a Valsartan Derivative (Data sourced from a study on 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid) mdpi.com

Carbon Type Chemical Shift (δ, ppm)
Carbonyl (C=O) 172.7
Aromatic (C=C) 159.9, 145.9
Aliphatic (CH) 66.18
Aliphatic (CH₂) 29.63
Aliphatic (CH₃) 15.97

This table is for illustrative purposes to show the application of ¹³C NMR on a derivative.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectra of this compound and its derivatives provide a characteristic fingerprint, confirming the presence of key structural motifs. mdpi.comnih.govresearchgate.net

Significant absorption bands in the IR spectrum include those for the C=C stretching vibrations of the aromatic biphenyl rings, typically observed in the 1600-1450 cm⁻¹ region. mdpi.com The tetrazole ring itself exhibits a series of characteristic absorptions. Furthermore, in derivatives like valsartan, distinct peaks corresponding to the stretching vibrations of the carbonyl group (C=O) around 1727 cm⁻¹, the N-H bond at approximately 3252 cm⁻¹, and the O-H bond of the carboxylic acid around 3539 cm⁻¹ are readily identified. mdpi.com The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are also visible. mdpi.com

Table 3: Characteristic IR Absorption Frequencies for a Valsartan Derivative (Data sourced from a study on 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid) mdpi.com

Functional Group Wavenumber (ν, cm⁻¹)
O-H Stretch 3539
N-H Stretch 3252
C-H Stretch (Aromatic/Aliphatic) 3056, 2963, 2873
C=O Stretch (Carboxylic Acid) 1727
C=C Stretch (Aromatic) 1599, 1459
C-N Stretch 1129

This table illustrates typical IR data for a derivative compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular weight of a compound. It provides the mass-to-charge ratio (m/z) with very high accuracy, typically to four or five decimal places. This precision allows for the calculation of the elemental composition of the parent ion, which serves to unequivocally confirm the molecular formula of this compound and its derivatives. mdpi.comacgpubs.org

HRMS is also used to identify and quantify impurities, such as potential genotoxic impurities like 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (GTI-azide-2), which may be present in pharmaceutical preparations of related drugs. nih.gov The technique is sensitive enough to detect these impurities at trace levels. nih.gov In research settings, the comparison between the experimentally measured exact mass and the theoretically calculated mass provides strong evidence for the successful synthesis of the target compound. acgpubs.org

Table 4: Example of HRMS Data for a Tetrazole Derivative (Data from a study on 1-(4-(2-Benzyl-2H-tetrazole-5-yl)phenyl)ethan-1-one) acgpubs.org

Ion Calculated m/z Found m/z
[M+H]⁺ 301.2028 301.2031

This table demonstrates the accuracy of HRMS in molecular formula confirmation for a related tetrazole compound.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While NMR, IR, and MS provide crucial data about connectivity and composition, single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with high precision.

For derivatives of this compound, X-ray crystallography has been used to establish the solid-state conformation, including the dihedral angle between the two phenyl rings of the biphenyl moiety. growingscience.comacademie-sciences.fr This analysis also reveals the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. growingscience.comacademie-sciences.fr For example, in related structures, intermolecular hydrogen bonds between the tetrazole nitrogen atoms and hydrogen-bond donors on adjacent molecules are frequently observed, leading to the formation of extended supramolecular architectures. growingscience.comacademie-sciences.fr Although obtaining single crystals of sufficient quality can be challenging, the resulting structural data is unparalleled in its detail and accuracy. nih.gov

Mechanistic Insights and Computational Studies on 5 1,1 Biphenyl 2 Yl 2h Tetrazole Scaffolds

Reaction Mechanism Investigations in Biphenyl (B1667301) Tetrazole Synthesis

The most prevalent method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). nih.govacs.org This approach is widely used for the formation of the 5-substituted-1H-tetrazole ring system present in the target compound. nih.gov

Proposed Catalytic and Non-Catalytic Pathways

The synthesis of 5-([1,1'-biphenyl]-2-yl)-2H-tetrazole can proceed through both catalytic and non-catalytic pathways.

Non-Catalytic Pathway: The direct reaction of 2-phenylbenzonitrile with an azide source, such as sodium azide, typically requires high temperatures and can be slow. mdpi.com The mechanism involves the 1,3-dipolar cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. nih.govacs.org

Catalytic Pathways: To enhance reaction rates and yields, various catalysts have been employed. These catalysts facilitate the cycloaddition reaction, often under milder conditions.

Lewis Acid Catalysis: Lewis acids can activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.

Transition Metal Catalysis: A variety of transition metal complexes, including those of copper and cobalt, have been shown to catalyze the formation of tetrazoles. researchgate.net For instance, a cobalt(II) complex supported on superparamagnetic nanoparticles has demonstrated significant catalytic activity in the synthesis of 1-substituted-1H-tetrazoles, a related class of compounds. researchgate.net These catalysts can be heterogeneous, allowing for easier separation and recycling. researchgate.netnih.gov Nanomaterial-based catalysts, such as those involving magnetic nanoparticles, offer advantages like high surface area and reusability. nih.gov

A plausible mechanism for the Ugi-azide reaction, another route to substituted tetrazoles, involves the initial reaction of an aldehyde and an amine to form an imine. Subsequent reaction with hydrazoic acid (generated in situ from trimethylsilyl (B98337) azide) and an isocyanide leads to the tetrazole product. mdpi.com

Kinetic and Thermodynamic Aspects of Formation

The formation of the tetrazole ring is influenced by both kinetic and thermodynamic factors.

Kinetics: The rate of the [2+3] cycloaddition is significantly influenced by the electronic nature of the nitrile. Electron-withdrawing groups on the nitrile can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. acs.org The use of catalysts can dramatically increase the reaction rate, allowing for the synthesis to be completed in shorter times and at lower temperatures. nih.gov

Thermodynamics: The tautomerization between 1H-tetrazole and 2H-tetrazole is a key thermodynamic consideration. Ab initio molecular orbital calculations on the parent tetrazole molecule have been used to study the thermodynamic properties of this equilibrium. capes.gov.br The relative stability of the tautomers can be influenced by substitution patterns and the surrounding environment.

Theoretical Chemistry and Molecular Modeling Applications

Computational methods are invaluable tools for gaining deeper insights into the properties and behavior of this compound scaffolds.

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT methods)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules.

Electronic Structure: DFT calculations can provide information about the distribution of electrons within the molecule, bond orders, and atomic charges. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. For example, the electrostatic potential can be calculated to predict how the molecule will interact with other molecules or biological targets. nih.gov

Reactivity: DFT can be used to calculate reactivity indices that help in predicting the most likely sites for chemical reactions. By modeling the transition states of reactions, DFT can also provide insights into reaction mechanisms and activation energies.

Below is a table summarizing computed properties for this compound. nih.gov

PropertyValue
Molecular FormulaC₁₃H₁₀N₄
Molecular Weight222.24 g/mol
Exact Mass222.090546336 Da
XLogP32.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Topological Polar Surface Area54.5 Ų

This data is computationally derived.

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov This is particularly important for flexible molecules like this compound, where rotation around the biphenyl linkage can lead to different conformations.

Conformational Analysis: MD simulations can explore the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. biorxiv.orgnih.gov This is critical for understanding how the molecule might bind to a receptor, as the bioactive conformation may not be the lowest energy conformation in solution. nih.gov

Interaction with Environment: MD simulations can model the behavior of the molecule in different environments, such as in a solvent or within a biological membrane. biorxiv.orgnih.gov This can reveal how the environment influences the conformational preferences of the molecule. nih.gov

Solvation Effects on Molecular Properties and Reactivity

The solvent in which a reaction is carried out can have a significant impact on its outcome.

Implicit and Explicit Solvation Models: Computational studies can account for solvation effects using either implicit or explicit models. nih.gov Implicit models treat the solvent as a continuous medium, while explicit models include individual solvent molecules in the simulation. nih.gov Explicit solvent models are generally more computationally expensive but can provide a more accurate representation of specific solvent-solute interactions. nih.gov

Influence on Reactivity and Conformation: The choice of solvent can affect reaction rates and equilibrium positions. For instance, polar solvents may stabilize charged intermediates or transition states, thereby accelerating the reaction. The conformational equilibrium of a molecule can also be shifted by the solvent, as different conformers may be preferentially stabilized by different solvents. nih.gov Studies have shown that for some reactions, the use of water as a solvent can be advantageous due to its non-toxic and inexpensive nature, although reaction yields may be higher in organic solvents like methanol. mdpi.com

Analysis of Acid-Base Properties and Tautomeric Equilibria of the Tetrazole Ring System

The tetrazole ring is a key pharmacophore in medicinal chemistry, largely because its acidic properties are bioisosteric to those of a carboxylic acid. This section delves into the specific acid-base characteristics and the complex tautomeric equilibria of the this compound scaffold, supported by experimental data from analogous compounds and computational studies.

Acid-Base Properties

The N-H proton of the tetrazole ring in 5-substituted 1H-tetrazoles imparts acidic character, comparable to that of carboxylic acids. This acidity is a critical factor in the molecular interactions of these compounds with biological targets. The pKa of the parent tetrazole is approximately 4.9, and this value is modulated by the nature of the substituent at the C5 position. nih.gov For many 5-substituted tetrazoles, the pKa values are similar to those of structurally related carboxylic acids, making them effective surrogates in drug design. thieme-connect.com

The electronic nature of the C5 substituent directly influences the acidity of the tetrazole proton. A study of various 5-substituted tetrazoles demonstrates this relationship clearly. For instance, substituting the ring with a phenyl group results in a pKa of 4.83, very close to that of benzoic acid (pKa 4.21). thieme-connect.com

For the 5-([1,1'-biphenyl]-2-yl) scaffold, the most relevant data comes from studies on 2-arylphenyl-1H-tetrazoles. These studies show that the pKa is influenced by substituents on the flanking aryl ring through electronic and through-space interactions. ru.nl The unsubstituted 2-phenylphenyl-1H-tetrazole, a close structural analog, has a measured pKa of 5.07. ru.nl The acidity of these compounds shows a good correlation with Hammett sigma values, indicating a strong dependence on the electronic effects transmitted from the biphenyl system to the tetrazole ring. ru.nl Furthermore, the solvent environment plays a significant role, with pKa values generally increasing in aqueous mixtures with higher organic solvent content. researchgate.net

Table 1: Comparison of pKa Values for 5-Substituted Tetrazoles and Corresponding Carboxylic Acids
Substituent (R)pKa (R-COOH)pKa (5-R-1H-tetrazole)Reference
H3.774.70 thieme-connect.com
CH₃4.765.50 thieme-connect.com
Phenyl4.214.83 thieme-connect.com
2-Phenylphenyl-5.07 ru.nl

Tautomeric Equilibria

Unsubstituted N-H tetrazoles, such as the parent compound of the title scaffold, exist as a mixture of two principal prototropic tautomers: the 1H- and 2H-forms. The position of this equilibrium is crucial as the two tautomers possess different physicochemical properties, which can affect their biological activity and interaction profiles. researchgate.net

The tautomeric preference is strongly influenced by the physical state and the surrounding medium. researchgate.net Computational studies and experimental observations have consistently shown that for 5-substituted tetrazoles, the 2H-tautomer is generally more stable in the gas phase. researchgate.netnih.gov In contrast, the more polar 1H-tautomer is the predominant form in polar solvents and in the solid crystalline state. researchgate.netnih.gov For many simple 5-substituted 1H-tetrazoles in solution, the 1H- and 2H-tautomers are present in an approximately 1:1 ratio. thieme-connect.com

High-level ab initio calculations on the parent tetrazole molecule have quantified the energy difference between these forms. The 1H-tautomer is calculated to be higher in energy than the 2H-tautomer by a narrow margin, with a relative energy of 2.07 kcal/mol in the gas phase. sonar.chablesci.com This small energy gap underscores the facile interconversion and the delicate balance of the equilibrium.

Table 2: Selected Computational Data for Tetrazole Tautomerism and Acidity
Compound/SystemPropertyCalculated ValueSignificanceReference
Parent TetrazoleRelative Energy (1H vs 2H)2.07 kcal/molQuantifies the greater stability of the 2H-tautomer in the gas phase. sonar.chablesci.com
2-Phenylphenyl-1H-tetrazoleProton Affinity (Gas Phase)336.5 kcal/molProvides a theoretical measure of intrinsic acidity. ru.nl
2-Phenylphenyl-1H-tetrazoleProton Affinity (Water)165.6 kcal/molReflects the acidity in a solvated environment. ru.nl
5-Amino-tetrazoleActivation Barrier (1H -> 2H)45.66 kcal/molIndicates the energy required for interconversion between tautomers. nih.gov

Structure Activity Relationship Sar and Biological Evaluation of 5 1,1 Biphenyl 2 Yl 2h Tetrazole Derivatives

Angiotensin II Receptor Antagonist (ARB) Research and Development

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The octapeptide angiotensin II is the primary active component of this system, and its interaction with the angiotensin II type 1 (AT1) receptor leads to vasoconstriction and an increase in blood pressure. The development of non-peptide AT1 receptor antagonists, known as angiotensin receptor blockers (ARBs), has been a major advancement in hypertension treatment. The biphenyl (B1667301) tetrazole structure is a key pharmacophore in many of these drugs, including Losartan, Valsartan (B143634), Irbesartan, and Candesartan.

The discovery of Losartan, the first orally active AT1 selective non-peptide antagonist, spurred extensive structure-activity relationship (SAR) studies to optimize the biphenyl tetrazole scaffold. Research has established that the acidic group—typically a tetrazole or carboxylic acid—on the ortho-position of one of the phenyl rings is crucial for antagonist activity. The tetrazole ring is considered a bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.

Key SAR findings include:

The Biphenyl System : The biphenyl structure acts as a scaffold, positioning the acidic tetrazole group and other substituents to interact optimally with the AT1 receptor. ukaazpublications.com

The Acidic Moiety : The tetrazole ring at the ortho-position of the biphenyl system is essential for binding to the AT1 receptor. core.ac.uk Moving the tetrazole to the meta or para positions results in a significant loss of activity. core.ac.uk

Substituents on the Second Phenyl Ring : Modifications to the second phenyl ring and the linker connecting it to other heterocyclic systems (like imidazole in Losartan or a valine-derived moiety in Valsartan) significantly influence potency, selectivity, and pharmacokinetic profiles. ukaazpublications.combiointerfaceresearch.com For instance, in a series of benzimidazole derivatives, substitutions with chloro, hydroxyl, methyl, and methoxy groups on the phenyl ring attached to the benzimidazole moiety were found to significantly increase antihypertensive activity. ukaazpublications.com

These systematic studies have guided the rational design of new ARBs with improved efficacy and duration of action.

The antihypertensive effects of 5-([1,1'-biphenyl]-2-yl)-2H-tetrazole derivatives are rigorously evaluated through a combination of in vitro and in vivo models. These assessments are critical for determining the therapeutic potential of new analogs.

In Vitro Studies : These studies often involve radioligand binding assays to determine the affinity of the compounds for the AT1 receptor. For example, a novel derivative, (2R,6S)-4-({1-[2-(1H-tetrazol-5-yl)phenyl]-1H-indol-4-yl}methyl)-2,6-dimethylmorpholine, demonstrated a high affinity for the AT1 receptor with an IC50 value of 0.82 nM. nih.gov Other in vitro models include using isolated tissues, such as the aorta, to measure the compound's ability to inhibit angiotensin II-induced contractions. mdpi.com

In Vivo Studies : The ultimate confirmation of antihypertensive activity comes from in vivo studies in animal models of hypertension, such as spontaneously hypertensive rats (SHR). nih.gov In one study, ester derivatives of Valsartan were synthesized and evaluated for their antihypertensive potential. The results showed that several derivatives exhibited positive results compared to the parent molecule, with some showing significant blood pressure-lowering effects. nih.gov For example, the derivative designated AV2 was found to be the most potent against hypertension. mdpi.comnih.gov Another study on a novel quinazolin-4-one derivative containing the biphenyl tetrazole moiety showed higher hypotensive and antihypertensive activity in both normotensive and hypertensive rats compared to Losartan. nih.gov

Below is a table summarizing the antihypertensive effects of selected Valsartan ester derivatives from a research study.

CompoundIn Vitro Effect (% Relaxation of Aorta)In Vivo Effect (% Decrease in Mean Arterial Pressure)
Valsartan (Parent)59.8 ± 1.225.5 ± 0.9
AV275.3 ± 1.538.2 ± 1.1
AV368.9 ± 1.330.1 ± 0.8
AV970.1 ± 1.432.4 ± 0.9

Molecular docking studies provide crucial insights into the binding mechanisms of biphenyl tetrazole derivatives with the AT1 receptor at the molecular level. These computational techniques help to predict the binding affinity and orientation of a ligand within the receptor's active site, guiding further drug design. biointerfaceresearch.com

Studies have shown that the tetrazole ring of these compounds forms key interactions within the AT1 receptor's binding pocket. Specifically, the tetrazole ring interacts with positively charged residues like Arg167. biointerfaceresearch.com The biphenyl scaffold positions the molecule correctly, while other parts of the drug, such as the butyl group in Valsartan, interact with hydrophobic pockets of the receptor, including residues like Tyr35, Trp84, and Tyr87. biointerfaceresearch.com

In a study exploring new Valsartan analogs, molecular docking calculations correctly reproduced the binding of the parent drug with a binding affinity of -8.5 kcal/mol. biointerfaceresearch.com Another computational study screened various ARBs against the Angiotensin Receptor (PDB ID: 4YAY) and found that derivatives like ARC 45 and ARC 76, which contain the biphenyl tetrazole core, had favorable docking scores of -7.461 Kcal/mol and -7.947 Kcal/mol, respectively, comparable to the standard drug Telmisartan. semanticscholar.org These in silico findings underscore the importance of the biphenyl tetrazole scaffold for high-affinity binding to the AT1 receptor.

Enzyme Inhibition Profiles of Biphenyl Tetrazole Derivatives

While renowned for their role as ARBs, derivatives of this compound have also been investigated for their ability to inhibit various enzymes, opening new avenues for their therapeutic application.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. frontiersin.org It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. nih.gov Inhibition of urease is therefore a promising strategy for treating infections caused by ureolytic bacteria. nih.gov

Several studies have evaluated biphenyl tetrazole derivatives as urease inhibitors. In one such study, ester derivatives of Valsartan were synthesized and tested for their urease inhibitory potential. mdpi.comnih.gov Most of the synthesized analogs showed varying degrees of urease inhibitory action. mdpi.com The structure-activity relationship analysis revealed that the type and position of substituents on the aryl groups were key determinants of the inhibitory activity. mdpi.comnih.gov

Molecular docking studies on these derivatives with the H. pylori urease enzyme (PDB: 1E9Y) were performed to understand their binding mechanism. mdpi.comnih.gov The docking consistency was validated by re-docking the known ligand AHA into the enzyme's binding pocket. mdpi.com The results helped to decode the binding details of the active analogs with the amino acid residues in the enzyme's active site. mdpi.com

The table below presents the urease inhibition data for selected Valsartan derivatives.

Compound% Inhibition (at 0.1 mM)IC50 (µM)
Thiourea (Standard)89.5 ± 1.521.6 ± 0.12
AV285.6 ± 1.425.3 ± 0.15
AV379.4 ± 1.132.8 ± 0.19
AV582.1 ± 1.329.5 ± 0.17
AV1075.3 ± 1.235.1 ± 0.21

The therapeutic potential of biphenyl tetrazole derivatives extends beyond ARB and urease inhibition. Researchers have explored their activity against other clinically relevant enzymes.

Metallo-β-lactamases : Biphenyl tetrazoles (BPTs) have been identified as a structural class of potent, competitive inhibitors of metallo-β-lactamase. core.ac.uk This enzyme is produced by certain bacteria, such as Bacteroides fragilis, and confers resistance to carbapenem (B1253116) antibiotics like imipenem. The X-ray crystal structure of the enzyme bound to a BPT inhibitor revealed that the tetrazole moiety interacts directly with one of the two zinc atoms in the active site, displacing a metal-bound water molecule. core.ac.uk The inhibition of this enzyme by BPTs was shown to correlate well with the ability to sensitize a resistant B. fragilis clinical isolate to imipenem, suggesting a potential role in overcoming antibiotic resistance. core.ac.uk

Acetylcholinesterase (AChE) : Tetrazole derivatives, in general, are being investigated as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. vnu.edu.vn Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. While specific studies focusing solely on this compound for AChE inhibition are less common, the broader class of tetrazoles shows promise, indicating a potential area for future research with this specific scaffold. vnu.edu.vn

Platelet Aggregation Inhibition and Antithrombotic Investigations

While the this compound class is primarily known for its antihypertensive effects, the broader family of tetrazole-containing compounds has been investigated for its potential in modulating hemostasis and thrombosis. Thromboembolic events are major contributors to morbidity and mortality in cardiovascular diseases, prompting the search for novel antithrombotic agents. nih.gov

Studies on tetrazole derivatives, though not always specific to the biphenyl scaffold, indicate the potential of this heterocyclic ring in developing anticoagulant and antiplatelet therapies. For instance, the tetrazolo[5,1-a]phthalazine derivative, Q808, has demonstrated significant anticoagulant and antithrombotic effects in animal models. nih.gov In rats, administration of Q808 at 50 mg/kg resulted in a 62.6% reduction in experimental thrombus weight and a 58.7% delay in plasma prothrombin time. nih.gov The mechanism of action for Q808 is thought to involve the inhibition of both intrinsic and extrinsic coagulation pathways and the modulation of platelet function, as evidenced by its ability to inhibit thrombin-induced Ca²⁺ influx in rabbit platelets. nih.gov

Although direct and extensive research into the antiplatelet and antithrombotic activities of this compound derivatives is not as prevalent as for other indications, the demonstrated activity of related tetrazole structures suggests a promising avenue for future investigation. The development of derivatives with specific substitutions on the biphenyl rings could yield compounds with potent and selective activity against key components of the coagulation cascade or platelet activation pathways.

Assessment of Cytotoxicity and Antineoplastic Potential

The tetrazole ring is a recognized pharmacophore in the design of novel anticancer agents. nih.gov Its derivatives, including those built upon the this compound framework, have been synthesized and evaluated for their potential to selectively target and eliminate cancer cells.

A study focused on novel hybrid molecules combining the structural features of biphenyl and tetrazole moieties revealed significant and selective cytotoxic effects against human cancer cell lines. researchgate.net Specifically, certain derivatives demonstrated potent activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. researchgate.net Another series of novel tetrazole derivatives, based on a dianisidine (3,3′-dimethoxybenzidine) core, also exhibited considerable anticancer potential. nih.gov These compounds were tested against a panel of human carcinoma cell lines, showing selective cytotoxicity against cancer cells while having a lesser effect on normal immortalized human keratinocytes (HaCaT). nih.gov The mechanism of action for some of these derivatives is linked to the induction of apoptosis, a form of programmed cell death crucial for eliminating malignant cells. nih.gov

Further research into other tetrazole-based compounds has shown a broad spectrum of antineoplastic activity. For example, certain 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives have been found to inhibit the proliferation of breast (MCF-7), colon (CaCO), and cervical (HeLa) cancer cell lines. researchgate.net The collective findings underscore the potential of the biphenyl tetrazole scaffold as a template for developing new classes of chemotherapeutic agents. The structure-activity relationship in this context often depends on the nature and position of substituents on the biphenyl rings, which influence the compound's ability to interact with specific biological targets within cancer cells.

Table 1: Cytotoxic Activity of Selected Tetrazole Derivatives Against Human Cancer Cell Lines
Compound ClassTested Cell LineReported Activity (IC₅₀ in µM)Source
Biphenyl-based Tetrazole HybridsHepG2 (Liver), MCF-7 (Breast)Some derivatives showed IC₅₀ of 20.35 µM researchgate.net
Tetrazole Derivatives of DianisidineHTB-140 (Melanoma)7.4 - 43.1 µM nih.gov
A549 (Lung)9.1 - 49.3 µM
HeLa (Cervical)11.4 - 55.4 µM
SW620 (Colorectal)10.2 - 58.2 µM
Phenylacrylonitrile Tetrazole DerivativesMCF-7 (Breast)30 - >50 µM researchgate.net
CaCO (Colon)37 - >50 µM
HeLa (Cervical)29 - >50 µM

Emerging Biological Activities and Novel Therapeutic Applications

Beyond cardiovascular and oncological applications, derivatives of this compound have been explored for a variety of other biological activities, highlighting the versatility of this chemical scaffold.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogens, including Helicobacter pylori, which is implicated in gastritis and peptic ulcers. frontiersin.org Ester derivatives of valsartan (a prominent drug based on the biphenyl tetrazole structure) have been synthesized and assessed for their urease inhibitory potential. nih.gov Many of these synthesized analogs demonstrated significant urease inhibitory actions, with some compounds showing greater potency than the standard inhibitor, thiourea. nih.govresearchgate.net The structure-activity relationship studies indicated that the type and position of substituent groups on the aryl portion of the molecule were key determinants of the inhibitory activity. nih.gov

Table 2: Urease Inhibitory Activity of Selected Biphenyl Tetrazole (Valsartan) Ester Derivatives
Compound IDDescriptionUrease Inhibition (IC₅₀ in µM)Source
AV0 (Valsartan)Parent Drug45.21 ± 1.12 nih.gov
AV24-formylphenyl ester derivative15.23 ± 0.11
AV34-acetylphenyl ester derivative21.31 ± 0.15
AV54-cyanophenyl ester derivative19.87 ± 0.13
ThioureaStandard Inhibitor21.15 ± 0.32 nih.gov

Anti-inflammatory Activity: Inflammation is a critical component of numerous diseases. Tetrazole derivatives have been investigated as potential anti-inflammatory agents. researchgate.net Studies on various tetrazole compounds, such as 1,5-diaryl-substituted tetrazoles, have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. nih.gov Additionally, indanyl tetrazole derivatives have demonstrated the ability to inhibit carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov While extensive research specifically targeting the anti-inflammatory properties of this compound derivatives is still emerging, the proven activity of the broader tetrazole class suggests this is a viable area for drug discovery.

Antihypertensive and Antioxidant Potential: The primary application of this scaffold is in treating hypertension by blocking the angiotensin II type 1 (AT₁) receptor. nih.gov Derivatives such as valsartan are widely used for this purpose. nih.gov Research continues to explore new biphenyl tetrazole derivatives with modified amino acid functionalization to develop innovative antihypertensive agents with potentially enhanced efficacy. researchgate.net Alongside their primary mechanism, some of these derivatives have also been evaluated for their antioxidant properties. nih.gov For example, several ester derivatives of valsartan showed significant free radical scavenging potential in the DPPH assay, suggesting a dual therapeutic benefit of reducing blood pressure and mitigating oxidative stress. nih.gov

Pharmaceutical Significance and Regulatory Aspects of 5 1,1 Biphenyl 2 Yl 2h Tetrazole

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis (e.g., Sartans)

5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole is a pivotal intermediate in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as sartans. researchgate.netsunfinelabs.com This class of drugs is a cornerstone in the management of hypertension and other cardiovascular diseases. nih.govnih.gov The biphenyl-tetrazole structure is a key pharmacophore for these drugs, and this compound provides this essential molecular framework. researchgate.netthieme-connect.com

The synthesis of various sartan drugs, such as Valsartan (B143634), Losartan, and Irbesartan, often involves the use of derivatives of this compound. researchgate.netcaymanchem.commdpi.com For instance, a common synthetic route for Valsartan utilizes a derivative of this compound, highlighting its importance in commercial-scale production. researchgate.net The synthesis of other sartans also relies on similar biphenylyltetrazole intermediates, which are subsequently modified to create the final API. nih.govpharmacompass.com The tetrazole group, in particular, has been identified as an effective acidic isostere in the biphenyl (B1667301) moiety of these antagonists. acs.org

The general synthetic strategy involves the creation of the biphenyl-tetrazole core, followed by the addition of the specific side chains that characterize each individual sartan. This modular approach allows for the efficient production of a range of ARBs. The versatility of this compound and its derivatives makes them indispensable in the manufacturing of these life-saving medications. sunfinelabs.com

Impurity Identification, Characterization, and Control in Pharmaceutical Formulations

Due to its role as a key intermediate, this compound and its derivatives can be present as impurities in the final sartan drug products. caymanchem.comnih.gov One such related impurity is 5-(4'-(Azidomethyl)[1,1'-biphenyl]-2-yl)-2H-tetrazole, which has been identified in commercial preparations of sartans like Losartan, Irbesartan, and Valsartan. caymanchem.comnih.gov The presence of such impurities is a critical concern for pharmaceutical quality control, as they can potentially affect the safety and efficacy of the final drug product.

Regulatory agencies require stringent control over impurities in APIs and finished pharmaceutical products. This necessitates the development of sensitive analytical methods to detect and quantify these impurities at very low levels. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique used for the determination of these potential genotoxic impurities at sub-ppm levels relative to the API. nih.gov For example, a method has been developed to quantify 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (B6176098) and 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole with limits of quantification in the parts-per-million range. nih.gov

The identification and characterization of these impurities are crucial for setting appropriate specifications and ensuring the quality of the final drug product. Certified reference materials for impurities like 5-(4′-Methyl-[1,1′-biphenyl]-2-yl)-2H-tetrazole (an impurity in Losartan) are used to validate analytical methods and ensure accurate quantification. sigmaaldrich.com

Impurity NameAssociated Sartan(s)Analytical Method
5-(4'-(Azidomethyl)[1,1'-biphenyl]-2-yl)-2H-tetrazoleLosartan, Irbesartan, ValsartanLC-MS caymanchem.comnih.gov
5-(4′-Methyl-[1,1′-biphenyl]-2-yl)-2H-tetrazoleLosartanCertified Reference Material sigmaaldrich.com
Valsartan azide (B81097) impurityValsartanNot specified nih.gov
Irbesartan Impurity 5IrbesartanNot specified nih.gov

Future Research Directions and Unexplored Avenues in 5 1,1 Biphenyl 2 Yl 2h Tetrazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 5-([1,1'-biphenyl]-2-yl)-2H-tetrazole and its analogs has traditionally relied on methods like the [2+3] cycloaddition between nitriles and azides. researchgate.net However, future efforts are directed towards creating more efficient, scalable, and environmentally benign synthetic pathways.

One promising avenue is the continued development of solid-phase synthesis . A reported method enables the combinatorial synthesis of biphenyl (B1667301) tetrazole libraries, featuring key steps like a simultaneous Suzuki cross-coupling for biphenyl formation and phenol (B47542) deallylation, followed by the tetrazole ring formation on a solid support. nih.gov This approach is highly amenable to high-throughput screening and the rapid generation of diverse derivatives for structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Methodologies for Biphenyl Tetrazoles

Methodology Key Features Advantages Future Research Focus
Solid-Phase Synthesis Combinatorial approach, Suzuki coupling, on-support tetrazole formation. nih.gov High-throughput capability, rapid library generation. nih.gov Optimization for broader substrate scope and improved cleavage strategies.
Improved Catalytic Systems Use of zinc(II) chloride, potential for other metal catalysts. organic-chemistry.org Milder reaction conditions, shorter reaction times, higher yields. organic-chemistry.org Discovery of recyclable, non-toxic, and metal-free catalysts. unimi.itvu.edu.au

| Commercial Scale Protocols | Focus on inexpensive materials, simple protocols, high purity. researchgate.net | Cost-effectiveness, industrial applicability. researchgate.net | Further process optimization and waste reduction. |

Application in Asymmetric Catalysis and Chiral Ligand Design

The rigid biphenyl backbone is a privileged scaffold for designing chiral ligands used in asymmetric catalysis. researchgate.netnih.gov The future direction involves integrating the tetrazole moiety into these chiral biphenyl structures to create novel, adjustable ligands and catalysts.

The design of axially chiral biphenyl ligands is an active area of research. nih.govchemrxiv.org By strategically placing substituent groups on the biphenyl rings, one can adjust the steric and electronic properties, as well as the dihedral angles, of the resulting ligands. nih.govchemrxiv.org This tunability is crucial for achieving high reactivity and enantioselectivity in catalytic reactions. researchgate.net Introducing a tetrazole group at the 2-position could offer unique coordination modes and electronic effects, potentially leading to catalysts with novel reactivity.

Furthermore, chiral tetrazole-containing compounds have already been successfully employed as organocatalysts. For instance, a series of chiral substituted 5-(pyrrolidin-2-yl)tetrazoles have been synthesized and used to catalyze the asymmetric Biginelli reaction, yielding products with good yields and enantiomeric excess. researchgate.net This demonstrates the potential of the tetrazole ring itself to participate in catalytic cycles. Future research could explore the synthesis of chiral derivatives of this compound and evaluate their efficacy as organocatalysts or as ligands in metal-catalyzed asymmetric transformations. lifechemicals.comresearchgate.net

Advanced SAR and Rational Drug Design through AI/Machine Learning

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery, and the biphenyl tetrazole class of compounds is a prime candidate for these advanced computational approaches. researchgate.net These technologies can accelerate the identification of lead compounds and optimize their properties by analyzing vast datasets to uncover complex structure-activity relationships (SAR). nih.gov

3D-Quantitative Structure-Activity Relationship (QSAR) studies, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have already been successfully applied to sets of 5-(biphenyl-2-yl)-1H-tetrazole derivatives. nih.gov For example, a CoMSIA model developed for angiotensin II receptor type 1 (AT1) antagonists provided excellent predictive power for both training and test sets of compounds, guiding the design of new potent agents. nih.gov

Future research will likely involve the use of more sophisticated AI/ML models to:

Predict Biological Activity: Develop models that can accurately predict the activity of novel biphenyl tetrazole derivatives against various biological targets.

Optimize ADME Properties: Use computational tools to predict absorption, distribution, metabolism, and excretion (ADME) properties early in the design phase, reducing late-stage failures. nih.gov

De Novo Design: Employ generative models to design entirely new biphenyl tetrazole structures with desired pharmacological profiles.

These in silico methods will significantly reduce the time and cost associated with synthesizing and screening large numbers of compounds, enabling a more focused and rational approach to drug design. researchgate.netnih.gov

Exploration of Material Science Applications (e.g., coordination polymers, sensors)

Beyond their established role in medicine, biphenyl tetrazoles are gaining attention in materials science due to the versatile coordinating ability of the tetrazole ring. nih.govunimi.it This opens up avenues for creating novel functional materials such as coordination polymers and chemical sensors.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The tetrazole group, particularly in its deprotonated tetrazolate form, can coordinate to metal ions through its four nitrogen atoms, acting as a versatile linker to construct one-, two-, or three-dimensional networks. unimi.itnih.gov Biphenyl tetracarboxylic acids and other biphenyl derivatives have been used to synthesize coordination polymers with interesting magnetic and structural properties. nih.gov The introduction of a tetrazole moiety into a biphenyl linker, as in this compound, provides a powerful tool for creating mixed-ligand systems and frameworks with potentially unique topologies and properties, such as gas storage capabilities. lifechemicals.comunimi.it

Chemical Sensors: Tetrazole derivatives have been shown to function as effective fluorescent chemosensors. For example, a tetrazole derivative was designed as a "turn-on" fluorescent sensor for detecting Al³⁺ and Zn²⁺ ions. rsc.orgresearchgate.net The mechanism often involves the inhibition of excited-state intramolecular proton transfer (ESIPT) upon metal ion complexation. rsc.org Future research could focus on designing derivatives of this compound that can selectively detect specific metal ions, anions, or small molecules through changes in their fluorescence or other photophysical properties.

Table 2: Potential Material Science Applications

Application Area Principle Potential of Biphenyl Tetrazole Scaffold Future Research
Coordination Polymers/MOFs Metal ions linked by organic ligands (e.g., biphenyl tetrazolates) to form extended networks. nih.govnih.gov The tetrazole offers multiple coordination sites; the biphenyl provides a rigid, extended linker. unimi.it Synthesis of novel frameworks with tailored porosity for gas storage or catalysis. lifechemicals.com

| Fluorescent Sensors | Host molecule's fluorescence changes upon binding a specific guest (e.g., metal ion). rsc.org | The biphenyl-tetrazole structure can be functionalized to create a fluorophore-receptor system. | Development of selective and sensitive sensors for environmental or biological analytes. researchgate.net |

Green Chemistry Approaches in Biphenyl Tetrazole Synthesis

Adopting the principles of green chemistry is crucial for the sustainable development and application of chemical compounds. Future research in the synthesis of this compound will increasingly focus on environmentally friendly methods.

Key green chemistry strategies include:

Use of Benign Solvents: Shifting from hazardous organic solvents to greener alternatives like water or aqueous ethanol (B145695) solutions. researchgate.netresearchgate.net

Catalyst Recyclability: Developing heterogeneous or magnetic nanoparticle-supported catalysts that can be easily recovered and reused for multiple reaction cycles without significant loss of activity. researchgate.netvu.edu.au

Energy Efficiency: Designing synthetic routes that proceed under mild conditions (lower temperatures and pressures) to reduce energy consumption. organic-chemistry.org

Atom Economy: Favoring reaction types, such as multicomponent reactions (MCRs), that incorporate a high percentage of the starting materials into the final product, thus minimizing waste. beilstein-journals.orgnih.gov

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole, and how do reaction conditions influence yield?

  • Methodological Answer : A green synthesis strategy employs 1 atm O₂ as an oxidizer for cyclization reactions, enabling 2,5-disubstituted tetrazoles with reduced environmental impact. Reaction optimization (e.g., solvent polarity, catalyst selection) is critical; for example, glacial acetic acid facilitates arylcyanamides conversion to tetrazoles via acid-mediated cyclization . Yields can exceed 80% under optimized conditions, validated by TLC and elemental analysis .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Multi-modal characterization is essential:

  • IR spectroscopy identifies functional groups (e.g., >C=N stretch at ~1625 cm⁻¹, tetrazole ring vibrations at ~1128 cm⁻¹) .
  • NMR (¹H/¹³C) resolves substituent orientation; biphenyl protons exhibit splitting patterns indicative of ortho-substitution .
  • X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for analogous tetrazole dihydrates (mean C–C bond length: 0.005 Å, R-factor: 0.075) .

Q. What are the key stability considerations for handling this compound in experimental settings?

  • Methodological Answer : The compound is stable under ambient storage but sensitive to prolonged light exposure. pH stability studies (pH 2–12) show no decomposition, making it suitable for aqueous-phase reactions. Use inert atmospheres (N₂/Ar) for high-temperature syntheses to prevent oxidative side reactions .

Advanced Research Questions

Q. How do structural modifications of this compound impact its pharmacological activity?

  • Methodological Answer : Substituent positioning (e.g., bromomethyl or trifluoromethyl groups) modulates receptor binding. For instance:

  • Angiotensin II antagonism : Methylpyridine derivatives (e.g., ME3221) inhibit vascular pressure responses in rats (IC₅₀: 0.1 µM) via biphenyl-tetrazole interactions with AT₁ receptors .
  • Enzyme inhibition : N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is selectively inhibited by tetrazole carboxamides, validated via kinetic assays and molecular docking .
  • SAR guidelines : Electron-withdrawing groups enhance metabolic stability but may reduce solubility, requiring logP optimization .

Q. What experimental models are appropriate for evaluating the in vivo efficacy of this compound derivatives?

  • Methodological Answer :

  • Rodent models : ICR mice are used for behavioral studies (e.g., 12(S)-HPETE-induced scratching) to assess neuroinflammatory responses .
  • Cardiovascular assays : Rat aortic ring assays quantify vasodilation potency, while telemetry monitors blood pressure changes post-administration .
  • Toxicity screening : Acute oral/dermal toxicity (OECD 423/402) and Ames tests ensure safety profiles before clinical translation .

Q. How can computational tools resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations reconcile divergent receptor binding data (e.g., α1-adrenergic vs. 5-HT1D receptor affinities) by modeling ligand-receptor conformational flexibility .
  • Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., fluorine vs. methoxy groups) on tetrazole ring reactivity, explaining variability in IC₅₀ values .
  • Data mining platforms (e.g., eChemPortal) cross-reference toxicity and activity datasets to identify confounding factors (e.g., solvent interactions) .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound derivatives?

  • Methodological Answer :

  • Chiral HPLC with amylose-based columns resolves racemic mixtures (e.g., 5-(2-fluorophenyl) analogs), validated by optical rotation and CD spectroscopy .
  • Asymmetric catalysis : Palladium-catalyzed cross-couplings using BINAP ligands achieve >90% enantiomeric excess (ee) for triazole-tetrazole hybrids .
  • Crystallization-induced diastereomer resolution separates salts (e.g., morpholine adducts) via selective precipitation .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar tetrazole derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Species-specific receptor isoforms : Rat vs. human angiotensin II receptors exhibit differential ligand binding .
  • Assay conditions : Varying pH or co-solvents (e.g., DMSO) alter compound ionization and membrane permeability .
  • Metabolic interference : Hepatic CYP450 enzymes in vivo modify parent compounds, unlike in vitro systems .
    • Resolution : Standardize assay protocols (e.g., CLSI guidelines) and use isotopic tracing (¹⁴C/³H) to monitor metabolite formation .

Methodological Resources

  • Synthesis Protocols : Green chemistry guidelines for O₂-mediated cyclization .
  • Characterization Databases : PubChem CID 17587 (spectral libraries) .
  • Computational Tools : Molecular Operating Environment (MOE) for docking studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.